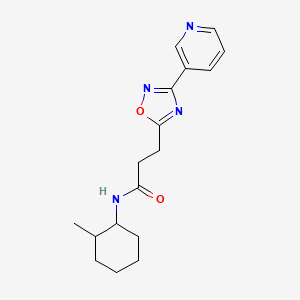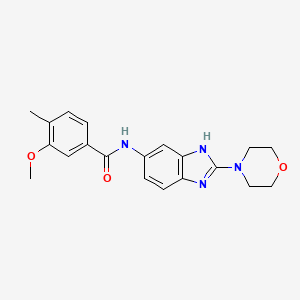
N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide, also known as JNJ-5207852, is a small molecule inhibitor of the transcription factor c-Jun. It is a potential drug candidate for the treatment of cancer, inflammation, and other diseases.
作用機序
N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide inhibits the transcription factor c-Jun by binding to its DNA-binding domain. c-Jun is a key regulator of cell growth, differentiation, and apoptosis, and is overexpressed in many types of cancer. By inhibiting c-Jun, N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide can block the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models of arthritis and colitis, N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide has been shown to reduce joint swelling and inflammation of the colon, respectively.
実験室実験の利点と制限
One advantage of N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide is that it is a small molecule inhibitor, which makes it easier to synthesize and administer than larger protein inhibitors. However, one limitation of N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide is that it may have off-target effects on other transcription factors, which could lead to unintended side effects.
将来の方向性
There are several future directions for the research and development of N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide in animal models and humans to determine the optimal dosage and administration schedule. Finally, further research is needed to determine the safety and efficacy of N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide in clinical trials for the treatment of cancer, inflammation, and other diseases.
合成法
The synthesis of N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide involves a multi-step process that starts with the reaction of 2-methylcyclohexanone with hydroxylamine to form the corresponding oxime. The oxime is then reacted with phosphorus oxychloride to form the corresponding nitrile. The nitrile is further reacted with 3-pyridinecarboxylic acid hydrazide to form the corresponding hydrazide. Finally, the hydrazide is reacted with 2-bromo-3-(2-methylcyclohexyl)propanoic acid to form N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide.
科学的研究の応用
N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
特性
IUPAC Name |
N-(2-methylcyclohexyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12-5-2-3-7-14(12)19-15(22)8-9-16-20-17(21-23-16)13-6-4-10-18-11-13/h4,6,10-12,14H,2-3,5,7-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCFTEFOCPAGCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione](/img/structure/B7495213.png)
![N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-phenylpropanamide](/img/structure/B7495218.png)
![5,6-diamino-3-(4-chlorophenyl)-8-(diethylamino)-2-oxo-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B7495226.png)
![5-chloro-N-[3-[(1,1-dioxothiolan-3-yl)amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7495230.png)
![N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide](/img/structure/B7495265.png)


![(NE)-N-[[3-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B7495283.png)
![2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid](/img/structure/B7495297.png)

![N-[3-(azepan-1-ylsulfonyl)phenyl]pyrazine-2-carboxamide](/img/structure/B7495305.png)
![N-(2,5-dichlorophenyl)-1-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7495318.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7495323.png)
![N-(1,1-dioxothiolan-3-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7495328.png)